(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol
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Overview
Description
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and a 1,2-ethanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of (3,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: (3,4-Dimethoxyphenyl)acetone or (3,4-Dimethoxyphenyl)acetaldehyde.
Reduction: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antioxidant properties may involve scavenging of free radicals and inhibition of oxidative stress-related pathways.
Comparison with Similar Compounds
- (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanol
- (3,4-Dimethoxyphenyl)acetone
- (3,4-Dimethoxyphenyl)acetaldehyde
Comparison: (1R)-1-(3,4-Dimethoxyphenyl)-1,2-ethanediol is unique due to the presence of both methoxy groups and the 1,2-ethanediol moiety, which confer specific chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)ethane-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,11-12H,6H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMXFWBXSCYUCM-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CO)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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